Structural Distinction: 3-Cyanopentan-3-yl Core vs. Linear and Cyclic Analogs
The target compound's molecular architecture is defined by a central sp³ carbon bearing two ethyl groups and a cyano substituent, attached to a Boc-protected carbamate nitrogen [1]. This structure differs from linear-chain analogs such as tert-butyl N-(5-cyanopentyl)carbamate, where the cyano group resides at the terminal position of a pentyl chain, and from cyclic analogs such as tert-butyl (1-cyanocyclopentyl)carbamate, which constrains the α-substituents within a cyclopentane ring . In synthetic applications requiring precise steric bulk at the α-position, the 3-cyanopentan-3-yl motif cannot be replicated by these alternatives.
| Evidence Dimension | Molecular Formula and α-Substitution Pattern |
|---|---|
| Target Compound Data | C₁₁H₂₀N₂O₂; α-carbon bearing two ethyl groups and cyano group (3-cyanopentan-3-yl) |
| Comparator Or Baseline | Comparator 1 (tert-butyl (1-cyanocyclopentyl)carbamate, CAS 912770-99-1): C₁₁H₁₈N₂O₂, cyclic constraint on α-substituents; Comparator 2 (tert-butyl N-(5-cyanopentyl)carbamate, CAS 118110-05-7): C₁₁H₂₀N₂O₂, linear pentyl chain with terminal cyano group; Comparator 3 (tert-butyl (1-cyanopent-4-yn-1-yl)carbamate, CAS 1628836-07-6): alkyne-containing side chain |
| Quantified Difference | MW differs by 2.02 g/mol vs cyclic analog; hydrogen bond acceptor count differs (4 for target vs 2 for linear analog); Fsp³ differs due to sp²/sp hybridization in analog side chains |
| Conditions | Structural analysis based on SMILES and InChIKey annotations from vendor databases |
Why This Matters
In structure-activity relationship (SAR) campaigns, alterations to the α-substitution pattern affect target binding and metabolic stability; substitution with an incorrect analog would invalidate comparative SAR analysis and require repeating synthetic sequences.
- [1] ChemCD Database. tert-Butyl N-(1-cyano-1-ethylpropyl)carbamate. SMILES: CCC(CC)(C#N)NC(=O)OC(C)(C)C; InChIKey: BNJFJTONSZBXDN-UHFFFAOYSA-N. View Source
